![molecular formula C10H10BrNO B13470937 4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine](/img/structure/B13470937.png)
4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine is a heterocyclic compound that features a unique structure combining a bromine atom, a methylidene group, and an oxepino-pyridine ring system
準備方法
The synthesis of 4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor molecule followed by cyclization to form the oxepino-pyridine ring system. Specific reaction conditions, such as the use of bromine or N-bromosuccinimide (NBS) as brominating agents and the presence of catalysts like Lewis acids, are crucial for achieving high yields and purity .
Industrial production methods for this compound may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
化学反応の分析
4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted oxepino-pyridine derivatives .
科学的研究の応用
4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
作用機序
The mechanism by which 4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are often determined through experimental studies, including molecular docking and in vitro assays .
類似化合物との比較
4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine can be compared with other similar compounds, such as:
4-bromo-9,9-dimethyl-9H-fluorene: Another brominated heterocyclic compound with applications in organic electronics and materials science.
Pyrazolo[3,4-b]pyridines: A class of compounds with similar heterocyclic structures, known for their biological activities and potential as drug candidates.
The uniqueness of this compound lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H10BrNO |
|---|---|
分子量 |
240.10 g/mol |
IUPAC名 |
4-bromo-9-methylidene-7,8-dihydro-5H-oxepino[4,3-c]pyridine |
InChI |
InChI=1S/C10H10BrNO/c1-7-2-3-13-6-9-8(7)4-12-5-10(9)11/h4-5H,1-3,6H2 |
InChIキー |
OVGSNWBRKPKVFC-UHFFFAOYSA-N |
正規SMILES |
C=C1CCOCC2=C(C=NC=C12)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


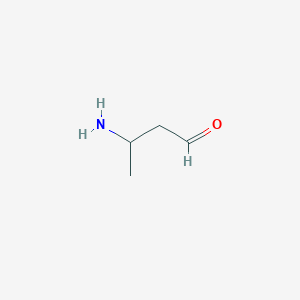
![Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13470858.png)
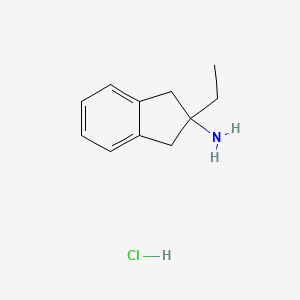
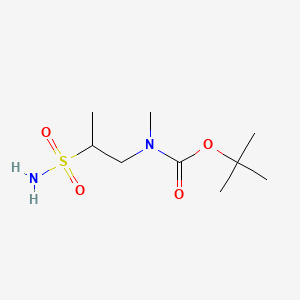
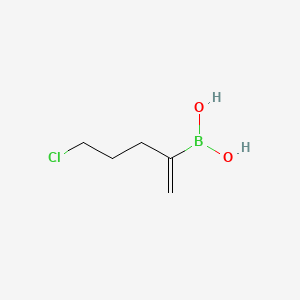
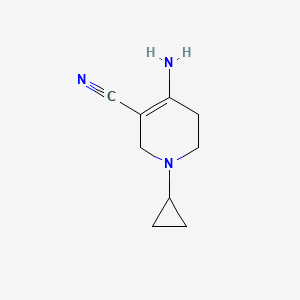

![1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride](/img/structure/B13470895.png)
![Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans](/img/structure/B13470899.png)


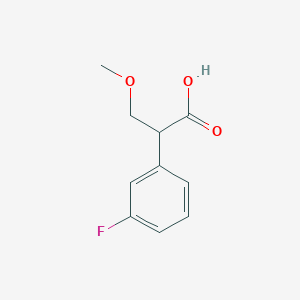

![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride](/img/structure/B13470936.png)
